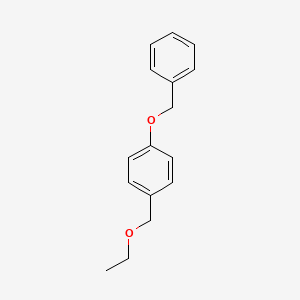![molecular formula C14H11NO3 B11868591 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofuranquinones. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a dimethylamino group. It is known for its potential biological activities and has been the subject of various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions . Another approach is the palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound . This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it a waste-free process .
Industrial Production Methods
Industrial production methods for 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety into hydroquinone derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its antiviral and antitumor properties make it a candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
作用機序
The mechanism of action of 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon oxidation, leading to oxidative stress and cell death. It also inhibits specific enzymes and pathways involved in cell proliferation, making it effective against cancer cells .
類似化合物との比較
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Lacks the dimethylamino group but shares the core structure.
Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound with different reactivity.
Naphtho[2,3-b]thiophene-4,9-dione: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is unique due to the presence of the dimethylamino group, which enhances its biological activity and reactivity. This functional group allows for additional chemical modifications, making the compound versatile for various applications.
特性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
2-(dimethylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H11NO3/c1-15(2)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)18-11/h3-7H,1-2H3 |
InChIキー |
BPTCJHDNVAUSLR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



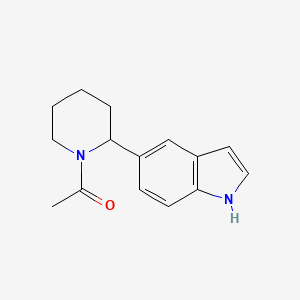


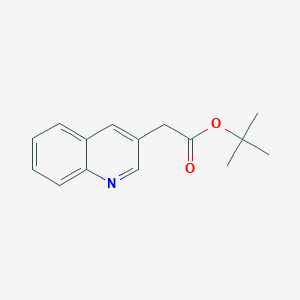
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
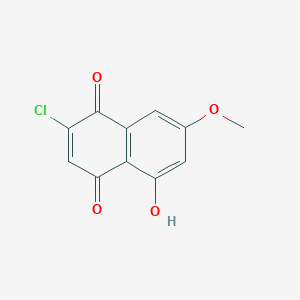
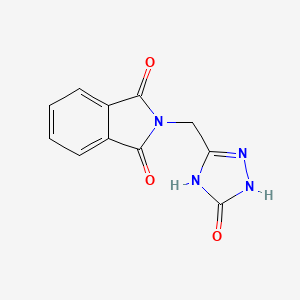
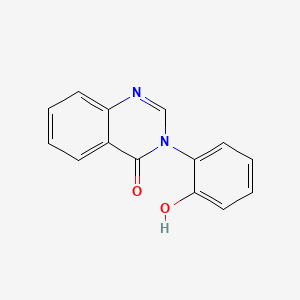

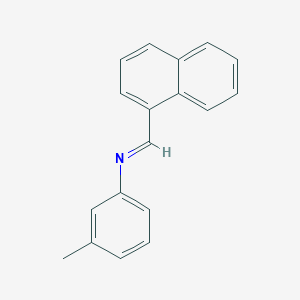
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
